1-(But-3-yn-1-yl)-3-chlorobenzene
Overview
Description
1-(But-3-yn-1-yl)-3-chlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a but-3-yn-1-yl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-3-yn-1-yl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the coupling of 3-chlorobenzene with but-3-yn-1-yl bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The but-3-yn-1-yl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the but-3-yn-1-yl group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas under mild pressure.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-(But-3-yn-1-yl)-3-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)-3-chlorobenzene involves its interaction with molecular targets through its functional groups. The but-3-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified for specific applications. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)benzene: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Chlorobenzene: Lacks the but-3-yn-1-yl group, limiting its applications in click chemistry.
1-(But-3-yn-1-yl)-4-chlorobenzene: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
Uniqueness
1-(But-3-yn-1-yl)-3-chlorobenzene is unique due to the presence of both the but-3-yn-1-yl group and the chlorine atom, which confer distinct reactivity and versatility in chemical synthesis and applications
Properties
IUPAC Name |
1-but-3-ynyl-3-chlorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h1,4,6-8H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVLTFCFBTZPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.